molecular formula C12H9F2NO2 B1405422 Ethyl 5,7-difluoroquinoline-3-carboxylate CAS No. 1799421-13-8

Ethyl 5,7-difluoroquinoline-3-carboxylate

Cat. No.: B1405422
CAS No.: 1799421-13-8
M. Wt: 237.2 g/mol
InChI Key: ZLZRYOVXPGOMBL-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C12H9F2NO2The presence of fluorine atoms in the quinoline ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes .

Preparation Methods

The synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoroquinoline and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5,7-difluoroquinoline is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Ethyl 5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

Ethyl 5,7-difluoroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects in medicinal and biological applications .

Comparison with Similar Compounds

Ethyl 5,7-difluoroquinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives such as:

  • Ethyl 6,8-difluoroquinoline-3-carboxylate
  • Ethyl 5,7-dichloroquinoline-3-carboxylate
  • Ethyl 5,7-dibromoquinoline-3-carboxylate

The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and enhanced biological properties.

Properties

IUPAC Name

ethyl 5,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZRYOVXPGOMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208441
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-13-8
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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